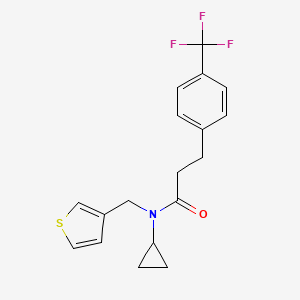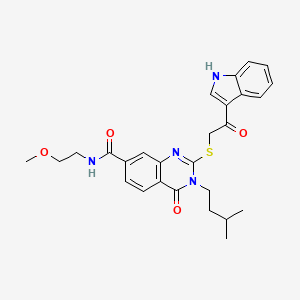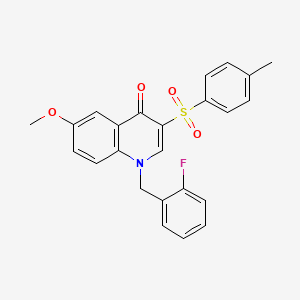
1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is a derivative of quinolone, a class of compounds known for their broad spectrum of biological activities. Quinolones are characterized by a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core structure and are widely used as antimicrobial agents. The presence of a fluorine atom on the benzyl moiety, a methoxy group on the quinolone ring, and a tosyl group suggests that this compound could exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of quinolone derivatives often involves the construction of the quinolone core followed by functionalization at various positions on the ring. For example, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, as described in one of the studies, involves starting from 1,2,3,4-tetrafluoro benzene and includes steps such as cyclization, amination, and functional group modifications . Although the exact synthesis of 1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring with a keto group at the 4-position and a carboxylic acid moiety at the 3-position. The presence of substituents like fluorine, methoxy, and tosyl groups can influence the planarity and electronic distribution within the molecule. For instance, the planarity of the benzaldehyde and nitroaniline fragments in 2-(2-fluoro-4-nitroanilinoethyl)benzaldehyde suggests that similar planar arrangements might be present in related fluorinated quinolone derivatives .
Chemical Reactions Analysis
Quinolone derivatives can participate in various chemical reactions, primarily due to their reactive carboxylic acid and keto groups. These functionalities can be involved in condensation, esterification, and nucleophilic substitution reactions. The fluorine atom can also influence the reactivity of the molecule by affecting the electron density of adjacent carbon atoms, potentially making them more susceptible to nucleophilic attack. The methoxy group can act as an electron-donating substituent, further modifying the chemical reactivity of the quinolone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their functional groups. The strong fluorescence and large Stokes' shift of 6-methoxy-4-quinolone in aqueous media indicate that similar methoxylated quinolones could also exhibit significant fluorescent properties . The stability of these compounds against light and heat is an important characteristic for their potential application in biomedical analysis. The fluorine atom contributes to the lipophilicity and could enhance the biological activity of the molecule by facilitating membrane penetration. The tosyl group is a common protecting group in organic synthesis and can be removed or modified under certain conditions.
Applications De Recherche Scientifique
Fluorinated Heterocycles Synthesis : A study by Wu et al. (2017) highlights the importance of fluorinated heterocycles in pharmaceutical and agrochemical industries. They report the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, which is relevant for understanding the synthesis processes of compounds like 1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one (Wu et al., 2017).
Biological Activity of Fluoroisoquinoline Derivatives : The work of Belsten and Dyke (1968) aimed at examining the biological activity of fluoroisoquinoline derivatives. They synthesized several fluorinated 1-benzylisoquinolines and studied their base strengths, spectra, and pharmacological similarities to non-fluorinated analogs (Belsten & Dyke, 1968).
Antimycobacterial Activities : Research by Senthilkumar et al. (2008) focused on synthesizing newer quinoline carboxylic acids and evaluating their antimycobacterial activities. This study is relevant for understanding the potential antimicrobial applications of quinoline derivatives (Senthilkumar et al., 2008).
Fluorine-18 Labeling for PET Imaging : Tu et al. (2007) explored the synthesis of fluorine-containing benzamide analogs for PET imaging of sigma-2 receptors in tumors. This study demonstrates the use of fluorine-labeled compounds in diagnostic imaging, which could be applicable to the research on fluorobenzyl quinolines (Tu et al., 2007).
Corrosion Inhibition in Steel : Khan et al. (2017) investigated the use of quinazoline Schiff base compounds as corrosion inhibitors in mild steel. This is relevant for understanding the industrial applications of quinoline derivatives in material science (Khan et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation .
Mode of Action
This compound acts as a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). The increased levels of cGMP result in the relaxation of smooth muscle cells and vasodilation .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. The most notable is the NO-cGMP pathway , which plays a key role in the regulation of vascular tone, platelet aggregation, and neurotransmission . The increased cGMP levels activate protein kinase G (PKG), which then phosphorylates various target proteins, leading to the relaxation of smooth muscle cells and vasodilation .
Result of Action
The activation of sGC and the subsequent increase in cGMP levels lead to vasodilation . This can help in conditions like hypertension and heart failure by reducing the workload on the heart and improving blood flow .
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-7-10-19(11-8-16)31(28,29)23-15-26(14-17-5-3-4-6-21(17)25)22-12-9-18(30-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWOFHAVJAEISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)
![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)
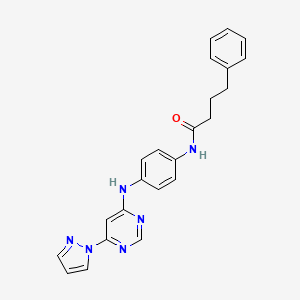
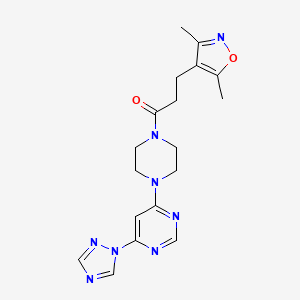


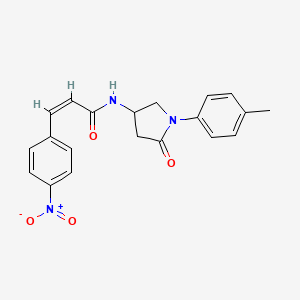
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)
